1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine
Description
The compound 1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole core substituted with a 3,5-dimethylbenzoyl group at position 1 and a 4-fluorophenylpiperazine moiety at position 4. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- 4,5-Dihydroimidazole: A partially saturated imidazole ring, which enhances conformational rigidity compared to fully unsaturated imidazoles .
- 3,5-Dimethylbenzoyl Group: A lipophilic aromatic substituent that may influence binding affinity and metabolic stability .
- 4-Fluorophenylpiperazine: A piperazine ring linked to a fluorinated aryl group, a motif commonly associated with receptor-targeting activity in CNS and antimicrobial agents .
Properties
Molecular Formula |
C25H22N4O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-3-16-4-8-18(9-5-16)23-26-21(33-27-23)15-28-20-12-13-34-22(20)24(30)29(25(28)31)14-17-6-10-19(32-2)11-7-17/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
PDYZGWWTYDUNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thienopyrimidine core construction: This involves the cyclization of a thiophene derivative with a suitable amidine or guanidine precursor.
Final coupling: The oxadiazole and thienopyrimidine intermediates are coupled using a suitable cross-coupling reaction, such as Suzuki-Miyaura coupling, under palladium catalysis.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thienopyrimidine rings, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic materials.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Compound from : 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Key Differences : The target compound features a 4,5-dihydroimidazole (partially saturated), whereas this analog has a fully unsaturated imidazole ring with methyl substituents.
- Synthesis : Both compounds utilize imidazole ring closure reactions, but the target compound’s dihydroimidazole core likely requires hydrogenation or cyclization under reducing conditions .
- Crystallographic Data : highlights the importance of X-ray crystallography in confirming substituent orientation, a method applicable to the target compound’s structural validation .
Compound from : 5-[(4S,5S)-4-(4-Fluorophenyl)-4-(2-fluoro-5-pyridyl)-4,5-dihydro-5-methyl-1H-imidazole-2-yl]-1-(difluoromethyl)-2(1H)-pyridinone
- Key Similarities : Both compounds share the 4,5-dihydroimidazole scaffold with fluorinated aryl substituents.
Piperazine-Fluorophenyl Derivatives
Compounds from :
Examples include 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j).
- Key Differences : The target compound lacks sulfonamide substituents but includes a benzoyl group.
- Physical Properties :
| Compound | Yield (%) | Melting Point (°C) | Characterization Methods |
|---|---|---|---|
| 6j () | Not specified | 132–230 | ¹H NMR, ¹³C NMR, ESI-MS |
| Target Compound | N/A | N/A | Likely requires similar NMR/MS |
Compound from : 4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde
- Synthesis : Piperazine-fluorophenyl moieties are synthesized via nucleophilic substitution between 1-(4-fluorophenyl)piperazine and aldehydes/halides .
Benzoyl-Substituted Derivatives
Compounds from : 1-Benzoyl-5-(aryl)-4,5-dihydropyrazoles
- Structural Parallels : Both classes incorporate benzoyl groups on nitrogen-rich heterocycles.
- Synthetic Routes : Benzoylation reactions typically employ benzoyl chloride in the presence of bases like pyridine .
Data Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
